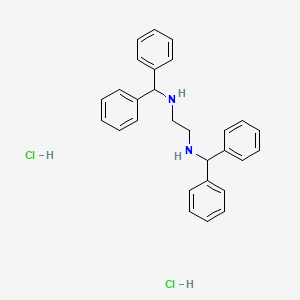

N,N'-dibenzhydrylethane-1,2-diamine;hydrochloride

Description

Significance of Metabotropic Glutamate (B1630785) Receptor 7 (mGluR7) in Central Nervous System Neurotransmission

L-glutamate is the primary excitatory neurotransmitter in the CNS, essential for most aspects of normal brain function. wikipedia.org It activates two main types of receptors: ionotropic and metabotropic. wikipedia.orgwikipedia.org Metabotropic glutamate receptors (mGluRs) are G protein-coupled receptors that modulate neurotransmission and are categorized into three groups based on sequence homology, pharmacology, and signal transduction mechanisms. wikipedia.orgnih.gov Group III, which includes mGluR4, mGluR6, mGluR7, and mGluR8, is linked to the inhibition of the cyclic AMP cascade. wikipedia.org Among these, mGluR7 is the most widely expressed throughout the CNS, with high concentrations in brain regions critical for function, such as the hippocampus, amygdala, and hypothalamus. frontiersin.orgnih.gov

mGluR7 is predominantly located at the presynaptic active zones of neurons. frontiersin.orgnih.govnih.govnih.govconsensus.appresearchgate.net In this position, it functions as an autoreceptor on glutamatergic terminals to inhibit the release of glutamate, and as a heteroreceptor on GABAergic terminals to inhibit the release of the main inhibitory neurotransmitter, GABA. frontiersin.orgnih.govresearchgate.netmdpi.com A distinguishing feature of mGluR7 compared to other Group III mGluRs is its exceptionally low affinity for glutamate, meaning it is only activated by high concentrations of the neurotransmitter. frontiersin.orgnih.govnih.govresearchgate.net This characteristic suggests mGluR7 acts as a regulatory mechanism to dampen the effects of excessive glutamate levels, preventing over-excitation. wikipedia.org Its activation inhibits N- and P/Q-type calcium channels, a key step in reducing neurotransmitter release. frontiersin.org

| Key Research Findings on mGluR7 Function | |

| Location | Primarily presynaptic at the active zone of neurotransmitter release. frontiersin.orgnih.govnih.govnih.gov |

| Function | Acts as an auto-receptor to inhibit glutamate release and a hetero-receptor to inhibit GABA release. frontiersin.orgnih.govresearchgate.netmdpi.com |

| Affinity for Glutamate | Exhibits a very low affinity, activated only by high glutamate concentrations. frontiersin.orgnih.govnih.govresearchgate.net |

| Signaling Mechanism | Couples to Gi/o proteins, leading to inhibition of adenylyl cyclase and reduction of cAMP. frontiersin.org |

| Distribution in CNS | Most widely expressed mGlu receptor in the brain, with high levels in the hippocampus, amygdala, and hypothalamus. frontiersin.orgnih.gov |

The mGluR7 receptor exhibits the highest degree of evolutionary conservation among all mGluR subtypes. pnas.orguni-regensburg.demdpi.compnas.org There is a remarkable 99.4% sequence similarity between the human and rat versions of the receptor. mdpi.com This high level of conservation across species suggests that mGluR7 plays a fundamental and critical role in the development and function of the vertebrate brain. mdpi.com Its widespread distribution and conserved nature underscore its primary importance in regulating excitatory synapse function. nih.govresearchgate.net

The gene that encodes the mGluR7 receptor in humans is known as GRM7. nih.gov Genetic association studies have consistently linked single nucleotide polymorphisms (SNPs) and other variations within the GRM7 gene to a range of neurological and psychiatric conditions. frontiersin.orgmdpi.comnih.gov These findings provide a strong clinical rationale for investigating mGluR7 as a potential therapeutic target. frontiersin.org Research has identified associations between GRM7 variants and neurodevelopmental disorders (NDDs), including autism spectrum disorder (ASD), attention-deficit/hyperactivity disorder (ADHD), and epilepsy. nih.govfrontiersin.orgnih.govresearchgate.net Furthermore, GRM7 polymorphisms have been implicated in mood disorders, such as major depressive disorder and bipolar disorder, as well as in schizophrenia. mdpi.comnih.govnih.govnii.ac.jpcore.ac.uk

| Associated Disorders with GRM7 Gene Polymorphisms | |

| Neurodevelopmental Disorders | Autism Spectrum Disorder (ASD), Attention-Deficit/Hyperactivity Disorder (ADHD), Epilepsy, Developmental Delay. nih.govfrontiersin.orgnih.govresearchgate.net |

| Psychiatric Disorders | Schizophrenia, Major Depressive Disorder, Bipolar Disorder. mdpi.comnih.govresearchgate.netnih.govnii.ac.jpcore.ac.uk |

Development and Characterization of AMN082 Dihydrochloride (B599025) as a Research Tool

The significant role of mGluR7 in the CNS made it an intriguing target for drug discovery. However, for a long time, research was hampered by the absence of selective pharmacological agents that could distinguish mGluR7 from other closely related mGluR subtypes. nih.govnih.govpnas.org

The development of AMN082 provided researchers with an essential chemical probe to specifically investigate the physiological functions of mGluR7. pnas.orgpnas.orgnih.gov Its ability to be administered orally and penetrate the blood-brain barrier made it a valuable tool for in vivo studies in animal models, helping to link the receptor to processes like stress responses. pnas.org However, subsequent research has added layers of complexity to the pharmacological profile of AMN082. Studies have shown that it is rapidly metabolized in vivo, and its major metabolite can interact with other targets, including the transporters for serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862). nih.govacs.org This has led to the recommendation that in vivo results obtained using AMN082 should be interpreted with caution, as some observed effects may not be solely due to mGluR7 activation. nih.govnih.gov These findings have highlighted the need for and spurred the development of a new generation of mGluR7 modulators with improved selectivity and metabolic stability. nih.govnih.gov

Scope and Academic Focus of AMN082 Dihydrochloride Investigations

The academic focus of investigations involving AMN082 dihydrochloride is broad, spanning from basic synaptic mechanisms to complex behaviors and potential therapeutic applications for a variety of neurological and psychiatric disorders. nih.govnih.gov Research has heavily concentrated on mGluR7's role in modulating glutamatergic and GABAergic neurotransmission. nih.govnih.gov

A primary area of investigation is the role of mGluR7 in stress-related and psychiatric disorders such as anxiety and depression. pnas.orgnih.gov Studies have shown that AMN082 can modulate stress hormone levels and exhibits antidepressant-like activity in preclinical models. pnas.orguni-regensburg.de For instance, the compound was found to elevate plasma corticosterone (B1669441) and corticotropin (B344483) in an mGluR7-dependent manner. pnas.org

Another significant focus is on synaptic plasticity and its implications for learning and memory. frontiersin.org Research has demonstrated that AMN082 can inhibit long-term potentiation (LTP) at certain synapses, such as the thalamo-amygdala pathway, which is crucial for fear learning. frontiersin.org In the basolateral amygdala (BLA), a key region for processing anxiety, AMN082 inhibits high-frequency synaptic transmission, suggesting a unique role for mGluR7 in regulating neuronal activity in this area. nih.gov

Furthermore, investigations have extended to neurodevelopmental and neurodegenerative disorders. Recent studies have explored the effects of AMN082 in models of Fragile X syndrome, where it was found to correct excessive protein synthesis and improve behavioral phenotypes like repetitive behavior and learning deficits. embopress.orgnih.govembopress.org In the context of Parkinson's disease models, AMN082 has been shown to modulate motor symptoms. caymanchem.compsu.edu The compound's influence on neurotransmitter systems has also made it a subject of interest in addiction research, with studies showing it can reduce the consumption and preference for alcohol and inhibit behaviors associated with cocaine and opioid addiction. nih.govuni-regensburg.deresearchgate.net

The mechanism of action of AMN082 is a core aspect of these investigations. It acts as a full allosteric agonist, potently inhibiting cAMP accumulation and stimulating GTPγS binding in cells expressing mGluR7. pnas.orgtocris.com Studies using in-vivo microdialysis have revealed that AMN082 can decrease extracellular GABA and increase extracellular glutamate in the nucleus accumbens, without affecting dopamine levels. nih.gov This modulation of amino acid transmission is central to its observed effects across different brain functions and disease models. semanticscholar.orgnih.gov

Table 1: Research Findings on AMN082 Dihydrochloride

| Research Area | Key Findings | Model System | Citations |

|---|---|---|---|

| Mechanism of Action | Potently inhibits cAMP accumulation and stimulates GTPγS binding with EC50 values of 64-290 nM. Acts as a selective allosteric agonist at the mGluR7 transmembrane domain. | Transfected mammalian cells expressing mGluR7. | pnas.orgtocris.comabcam.com |

| Neurotransmitter Modulation | Systemic or intra-NAc administration lowered extracellular GABA and increased extracellular glutamate in the nucleus accumbens; no effect on dopamine levels. | Rats. | nih.gov |

| Synaptic Plasticity | Inhibits high-frequency (2Hz) synaptic transmission in a concentration-dependent manner. | Rat basolateral amygdala (BLA) slices. | nih.gov |

| Stress & Anxiety | Elevates plasma stress hormones (corticosterone and ACTH) in an mGluR7-dependent fashion. | Wild-type and mGluR7-deficient mice. | pnas.org |

| Depression | Induced a dose-dependent decrease in immobility in despair-related behavioral tests. | Mice. | uni-regensburg.de |

| Addiction | Decreased ethanol (B145695) consumption and preference. Inhibits reinstatement of morphine-induced conditioned place preference. | Rats. | abcam.comuni-regensburg.deresearchgate.net |

| Neurodevelopmental Disorders (Fragile X) | Represses protein synthesis, reduces neuronal excitability, ameliorates audiogenic seizures, and improves learning and memory. | Fmr1 KO mice. | embopress.orgnih.govembopress.org |

| Neurodegenerative Disorders (Parkinson's) | Reverses haloperidol-induced catalepsy and reduces apomorphine-induced rotations. | Rat models of Parkinson's disease. | caymanchem.compsu.edu |

| Traumatic Brain Injury | May ameliorate TBI by attenuating glutamate receptor-associated nitrosative stress and neuronal apoptosis. | Rat TBI model. | nih.gov |

Structure

2D Structure

Properties

CAS No. |

97075-46-2 |

|---|---|

Molecular Formula |

C28H29ClN2 |

Molecular Weight |

429.0 g/mol |

IUPAC Name |

N,N'-dibenzhydrylethane-1,2-diamine;hydrochloride |

InChI |

InChI=1S/C28H28N2.ClH/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)29-21-22-30-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;/h1-20,27-30H,21-22H2;1H |

InChI Key |

OQWHMBBNPNSOAZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NCCNC(C3=CC=CC=C3)C4=CC=CC=C4.Cl |

Appearance |

Solid powder |

Pictograms |

Irritant; Environmental Hazard |

solubility |

1.7 [ug/mL] (The mean of the results at pH 7.4) |

Synonyms |

AMN 082; AMN-082; AMN082; N,N'-bis[di(phenyl)methyl]ethane-1,2-diamine |

Origin of Product |

United States |

Molecular and Cellular Pharmacology of Amn082 Dihydrochloride

Receptor Binding and Allosteric Modulation of mGluR7

AMN082 dihydrochloride (B599025) is a selective agonist for the metabotropic glutamate (B1630785) receptor 7 (mGluR7), operating through a novel mechanism that distinguishes it from the endogenous ligand, L-glutamate. nih.gov Its interaction with the receptor is characterized by allosteric agonism, binding to a site topographically distinct from the orthosteric glutamate binding site. nih.govnih.gov This interaction directly activates the receptor, initiating downstream signaling cascades. nih.gov

Mechanism of Action: Allosteric Agonism

AMN082 functions as an allosteric agonist of mGluR7. pnas.orgacs.org Unlike orthosteric agonists that bind to the highly conserved extracellular domain of the receptor, AMN082 interacts with an allosteric site located within the transmembrane domain. nih.govnih.gov This binding event directly triggers a conformational change in the receptor, leading to its activation in the absence of the endogenous agonist, L-glutamate. nih.gov This mechanism of direct activation via an allosteric site represents a significant mode of action for G protein-coupled receptors like mGluR7. nih.govnih.gov Notably, the allosteric agonism of AMN082 has little to no impact on the binding affinity or potency of orthosteric ligands. nih.govnih.gov

Allosteric Binding Site Localization within the Transmembrane Domain

The binding site for AMN082 is situated within the seven-transmembrane (heptahelical) domain of the mGluR7 receptor. nih.govnih.gov This region is involved in G protein recognition and activation. nih.gov Chimeric receptor studies have confirmed this localization, demonstrating that the agonist activity of AMN082 is dependent on the presence of the mGluR7 transmembrane domain. nih.gov This is distinct from the orthosteric binding site for L-glutamate, which is located in the large extracellular N-terminal domain of the receptor. acs.org

Potency and Efficacy in Activating mGluR7 Signaling

AMN082 demonstrates potent activation of mGluR7 signaling pathways. In transfected mammalian cells expressing mGluR7, AMN082 effectively stimulates GTPγS binding and inhibits cyclic AMP (cAMP) accumulation. nih.govnih.gov The potency of AMN082 is reflected in its EC50 values, which range from 64 to 290 nM for these effects. nih.govpnas.orgmedchemexpress.com The agonist efficacy of AMN082 is comparable to that of the group III mGluR agonist L-2-amino-4-phosphonobutyrate (L-AP4) and has been shown to be superior to that of L-glutamate in these experimental systems. nih.govnih.gov

| Assay | EC50 Value (nM) |

|---|---|

| GTPγS Binding | 64 - 290 |

| cAMP Accumulation Inhibition | 64 - 290 |

Receptor Selectivity Profile

A key pharmacological feature of AMN082 is its high selectivity for the mGluR7 subtype over other related receptors. nih.gov This specificity is crucial for its utility as a chemical probe to investigate the physiological functions of mGluR7.

Specificity Over Other mGluR Subtypes (Group I, II, III)

AMN082 exhibits a high degree of selectivity for mGluR7 over other metabotropic glutamate receptor subtypes. nih.gov When tested at concentrations up to 10 μM, AMN082 shows negligible activating or inhibitory effects on other mGluR subtypes, including those in Group I (mGluR1, mGluR5), Group II (mGluR2, mGluR3), and other members of Group III (mGluR4, mGluR6, mGluR8). nih.govnih.govtocris.com This selectivity has been demonstrated in assays measuring GTPγS binding in cell membranes expressing the different mGluR subtypes. nih.gov

| Receptor Subtype | Activating/Inhibitory Effect of AMN082 (≤10 μM) |

|---|---|

| mGluR1 (Group I) | No appreciable effect |

| mGluR5 (Group I) | No appreciable effect |

| mGluR2 (Group II) | No appreciable effect |

| mGluR3 (Group II) | No appreciable effect |

| mGluR4 (Group III) | No appreciable effect |

| mGluR6 (Group III) | No appreciable effect |

| mGluR8 (Group III) | No appreciable effect |

Specificity Over Ionotropic Glutamate Receptors (iGluRs)

In addition to its selectivity within the mGluR family, AMN082 also shows a lack of significant activity at selected ionotropic glutamate receptors (iGluRs). nih.govnih.gov At concentrations up to 10 μM, AMN082 does not produce appreciable activating or inhibitory effects on these ligand-gated ion channels. nih.govtocris.com

Downstream Signaling Pathways Activation

AMN082 dihydrochloride, by binding to an allosteric site on the mGluR7, triggers a cascade of intracellular events that collectively modulate neuronal function. This activation of mGluR7, a G-protein coupled receptor, initiates a series of downstream signaling pathways.

Inhibition of cAMP Accumulation

One of the primary and most well-documented effects of AMN082 dihydrochloride is its potent inhibition of cyclic adenosine (B11128) monophosphate (cAMP) accumulation. tocris.commedchemexpress.com As an agonist for the Gi/o-coupled mGluR7, AMN082's activation of the receptor leads to the inhibition of adenylyl cyclase, the enzyme responsible for synthesizing cAMP from ATP. This reduction in intracellular cAMP levels has widespread implications for cellular function, as cAMP is a crucial second messenger involved in the regulation of numerous cellular processes, including the activation of protein kinase A (PKA) and the modulation of ion channel activity.

Research has demonstrated that AMN082 elicits a concentration-dependent inhibition of forskolin-stimulated cAMP accumulation in cells expressing mGluR7. pnas.org The potency of AMN082 in this regard is notable, with EC50 values reported in the nanomolar range, highlighting its high affinity and efficacy at the mGluR7 receptor. tocris.commedchemexpress.compnas.org

Stimulation of GTPγS Binding

Further evidence of AMN082's engagement with the G-protein signaling machinery comes from its ability to stimulate the binding of guanosine (B1672433) 5'-O-(3-thiotriphosphate) (GTPγS) to cell membranes expressing mGluR7. tocris.commedchemexpress.compnas.org GTPγS is a non-hydrolyzable analog of GTP, and its binding to G-proteins is a hallmark of G-protein activation. The stimulation of GTPγS binding by AMN082 confirms its role as a functional agonist that effectively promotes the dissociation of GDP and the subsequent binding of GTP to the Gα subunit of the heterotrimeric G-protein, initiating downstream signaling. Studies have shown that AMN082 potently stimulates GTPγS binding in recombinant cells expressing mGluR7, with EC50 values ranging from 64 to 290 nM. medchemexpress.compnas.org

| Parameter | Reported Value | Assay System |

|---|---|---|

| EC50 for cAMP Inhibition | 64 - 290 nM | Transfected mammalian cells expressing mGluR7 |

| EC50 for GTPγS Binding Stimulation | 64 - 290 nM | Membranes from cells expressing mGluR7 |

Involvement of MAPK/ERK 1/2 and PI3-K/Akt Pathways

The signaling cascade initiated by AMN082 extends to the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathway. Research has revealed that activation of mGluR7 by AMN082 leads to a reduction in the phosphorylation of ERK1/2. embopress.orgnih.gov This inhibitory effect on the MAPK/ERK pathway is significant as this pathway is a critical regulator of a wide array of cellular processes, including gene expression, cell proliferation, and synaptic plasticity. The dephosphorylation of ERK1/2 suggests a mechanism by which AMN082 can modulate long-term cellular changes.

The involvement of the Phosphatidylinositol 3-kinase (PI3-K)/Akt pathway in AMN082's mechanism of action is less definitively established. While some literature broadly suggests that the mechanisms of AMN082 include the activation of pro-survival pathways like PI3-K/Akt, direct and detailed evidence specifically linking AMN082's activation of mGluR7 to this pathway is currently limited. researchgate.net Further research is required to fully elucidate the role, if any, of the PI3-K/Akt pathway in the cellular effects of AMN082.

Influence on Mammalian Target of Rapamycin (B549165) (mTOR) Activation

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism. Despite the interconnectedness of cellular signaling pathways, studies investigating the effect of AMN082 on mTOR have shown that it does not significantly alter the phosphorylation of mTOR. illinois.edu This finding suggests that the signaling pathways modulated by AMN082, particularly the inhibition of the MAPK/ERK pathway, may operate independently of the mTOR signaling cascade. One study has suggested that AMN082's mechanisms may involve the stimulation of mTOR activation, however, more direct evidence is needed to confirm this. researchgate.net

Impact on Eukaryotic Translation Initiation Factor 4E (eIF4E) Phosphorylation

A significant consequence of the AMN082-mediated inhibition of the MAPK/ERK pathway is the subsequent reduction in the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E). embopress.orgnih.gov eIF4E is a key component of the protein synthesis machinery, and its phosphorylation is a critical step in the initiation of cap-dependent translation. By reducing eIF4E phosphorylation, AMN082 can effectively repress protein synthesis. embopress.orgnih.gov This mechanism has been shown to be independent of the Fragile X Mental Retardation Protein (FMRP), indicating a broad-acting translational regulatory role. embopress.orgnih.gov

| Downstream Target | Effect of AMN082 | Key Consequence |

|---|---|---|

| ERK1/2 Phosphorylation | Inhibition | Modulation of gene expression and synaptic plasticity |

| mTOR Phosphorylation | No significant change | Signaling is likely independent of the mTOR pathway |

| eIF4E Phosphorylation | Inhibition | Repression of protein synthesis |

Neuronal and Synaptic Effects

The molecular and cellular actions of AMN082 dihydrochloride translate into significant effects on neuronal activity and synaptic transmission. As a modulator of mGluR7, which is predominantly located presynaptically, AMN082 plays a crucial role in regulating neurotransmitter release.

The effects of AMN082 on neurotransmitter release are brain-region dependent. For instance, studies have shown that AMN082 can decrease GABA levels while increasing glutamate levels in the nucleus accumbens and amygdala. nih.gov This differential modulation of inhibitory and excitatory neurotransmission highlights the complexity of mGluR7's role in different neural circuits.

Furthermore, AMN082 has been demonstrated to produce a concentration-dependent inhibition of synaptic transmission in the basolateral amygdala, a brain region critical for processing emotions like anxiety. nih.gov This inhibitory effect on synaptic transmission is consistent with the presynaptic localization of mGluR7 and its role in reducing neurotransmitter release.

Modulation of Neurotransmitter Release

AMN082 dihydrochloride exerts distinct effects on the release of major neurotransmitters in the brain, primarily through its activation of the presynaptically located mGluR7.

Regulation of Glutamate Release

AMN082 has been shown to modulate glutamate release in a context-dependent manner. In rat cerebrocortical nerve terminals, AMN082 inhibits the release of glutamate evoked by 4-aminopyridine. researchgate.netmedchemexpress.com This inhibitory effect is blocked by the mGluR7 antagonist MMPIP, confirming the involvement of this receptor. The mechanism underlying this inhibition involves a reduction in the influx of Ca2+ through voltage-dependent Ca2+ channels, mediated by the inhibition of the adenylate cyclase/protein kinase A pathway. researchgate.net

Conversely, studies in the nucleus accumbens (NAc) of rats have demonstrated that systemic or local administration of AMN082 increases extracellular glutamate levels. nih.govresearchgate.net This effect, however, is considered to be secondary to the compound's influence on GABAergic transmission. nih.govresearchgate.net The increase in glutamate was blocked by the group III mGluR antagonist (R,S)-α-methylserine-O-phosphate (MSOP). nih.gov

| Experimental Model | Effect of AMN082 on Glutamate Release | Antagonist | Proposed Mechanism |

| Rat Cerebrocortical Nerve Terminals | Inhibition of 4-aminopyridine-evoked release | MMPIP | Reduction of Ca2+ entry via voltage-dependent Ca2+ channels |

| Rat Nucleus Accumbens | Increased extracellular levels | MSOP | Secondary to the reduction in GABA release |

Regulation of GABA Release

Consistent findings indicate that AMN082 dihydrochloride acts to reduce the release of the inhibitory neurotransmitter GABA. In the nucleus accumbens of rats, AMN082 dose-dependently lowered extracellular GABA levels. nih.govresearchgate.net This effect was also sensitive to the group III mGluR antagonist MSOP. nih.gov

Further evidence comes from studies on mouse hippocampal synaptosomes, where AMN082 inhibited the K+-evoked release of [3H]GABA in a concentration-dependent manner (0.001-10 μM). nih.gov This inhibitory action was reversed by the mGluR7 negative allosteric modulator MMPIP. nih.gov The mechanism appears to involve the adenylyl cyclase pathway, as the effect was mimicked by an adenylyl cyclase inhibitor and was sensitive to 8-Br-cAMP. nih.gov

| Experimental Model | Effect of AMN082 on GABA Release | Antagonist/Modulator | Proposed Mechanism |

| Rat Nucleus Accumbens | Decreased extracellular levels | MSOP | Activation of mGluR7 |

| Mouse Hippocampal Synaptosomes | Inhibition of K+-evoked release | MMPIP | Inhibition of adenylyl cyclase |

Potential Modulation of Monoamine Release

The direct impact of AMN082 on monoamine release appears to be limited. Research in the nucleus accumbens of rats showed that AMN082 had no effect on extracellular dopamine (B1211576) levels. nih.gov However, the interpretation of in vivo studies with AMN082 is complicated by its rapid metabolism. nih.gov One of its major metabolites, N-benzhydrylethane-1,2-diamine (Met-1), exhibits binding affinity for the serotonin (B10506) transporter (SERT), dopamine transporter (DAT), and norepinephrine (B1679862) transporter (NET). nih.gov This suggests that some of the observed in vivo effects of AMN082 administration could be mediated by this metabolite's action on monoaminergic systems. nih.gov

| Compound | Transporter Affinity |

| AMN082 | Norepinephrine Transporter (NET) |

| N-benzhydrylethane-1,2-diamine (Met-1) | Serotonin Transporter (SERT), Dopamine Transporter (DAT), Norepinephrine Transporter (NET) |

Modulation of Synaptic Transmission and Plasticity

AMN082 dihydrochloride has been demonstrated to influence synaptic transmission and is implicated in the modulation of synaptic plasticity, key processes for learning and memory.

High-Frequency Synaptic Transmission Modulation in Basolateral Amygdala

In the rat basolateral amygdala (BLA), a brain region crucial for processing fear and anxiety, AMN082 modulates synaptic transmission in a frequency-dependent manner. nih.gov Bath application of AMN082 (1-10 microM) resulted in a concentration-dependent inhibition of synaptic transmission when evoked at a high frequency (2Hz). nih.gov In contrast, the compound had no effect on transmission evoked at a low frequency (0.05Hz). nih.gov This inhibitory effect at high frequency was blocked by the group III mGLUR-preferring antagonist CPPG, supporting the involvement of mGluR7. nih.gov

| Stimulation Frequency | Effect of AMN082 in Basolateral Amygdala | Antagonist |

| 2Hz (High) | Concentration-dependent inhibition of synaptic transmission | CPPG |

| 0.05Hz (Low) | No effect | N/A |

Long-Term Potentiation (LTP) Modulation

Metabotropic glutamate receptors are known to be involved in various forms of synaptic plasticity, including long-term potentiation (LTP), a cellular correlate of learning and memory. nih.gov While direct studies on the effect of AMN082 on LTP induction are not extensively detailed in the provided search results, its role can be inferred from related findings. For instance, mice lacking the mGluR7 receptor exhibit deficits in neuronal plasticity. embopress.org Furthermore, in a mouse model of Fragile X syndrome (FXS), a condition associated with impaired LTP, treatment with AMN082 was shown to improve learning and memory and correct deficits in protein synthesis, a process crucial for lasting synaptic changes. embopress.orgembopress.org These findings suggest that by activating mGluR7, AMN082 can modulate the molecular pathways that are essential for LTP and other forms of synaptic plasticity. embopress.orgembopress.org

Effects on Neuronal Excitability

AMN082 dihydrochloride, through its action as a positive allosteric modulator of the metabotropic glutamate receptor 7 (mGluR7), has been shown to reduce neuronal excitability. embopress.orgnih.govembopress.org Research in mouse models of Fragile X syndrome (Fmr1 KO mice) demonstrated that treatment with AMN082 leads to a significant reduction in neuronal hyperexcitability. embopress.orgnih.govembopress.org This reduction in excitability is substantial enough to ameliorate susceptibility to audiogenic seizures in these animals. embopress.orgnih.govembopress.org The mechanism underlying this effect is linked to the activation of mGluR7, which subsequently represses protein synthesis through the ERK1/2 and eIF4E signaling pathways. embopress.orgembopress.org

Influence on Neurotransmitter Vesicle Release in Interneuronal Synapses

AMN082 plays a significant role in modulating presynaptic neurotransmitter release, primarily by inhibiting the release of glutamate. Studies on rat cerebrocortical nerve terminals have shown that AMN082 inhibits glutamate release evoked by 4-aminopyridine. researchgate.netmedchemexpress.com This inhibitory action is mediated by the activation of presynaptic mGluR7 receptors. researchgate.net The signaling cascade involves a reduction in the activity of adenylate cyclase and protein kinase A, which in turn decreases the influx of Ca2+ through voltage-dependent N-type and P/Q-type calcium channels, a critical step for vesicular neurotransmitter release. researchgate.net

Furthermore, in the rat basolateral amygdala (BLA), AMN082 produces a concentration-dependent inhibition of high-frequency synaptic transmission. nih.gov This suggests that mGluR7 activation by AMN082 has a distinct role in regulating neuronal activity, particularly under conditions of high-frequency firing. nih.gov

Off-Target Receptor and Transporter Interactions

Binding Affinity to Monoamine Transporters (SERT, NET, DAT)

Research has shown that AMN082 dihydrochloride has a notable binding affinity for the norepinephrine transporter (NET). nih.gov However, its primary metabolite, N-benzhydrylethane-1,2-diamine (Met-1), demonstrates a broader and more potent interaction with monoamine transporters. nih.gov Met-1 exhibits physiologically relevant binding affinity for the serotonin transporter (SERT), dopamine transporter (DAT), and NET. nih.gov These findings suggest that the in vivo effects of AMN082 administration may be partially mediated by the actions of its metabolite on these monoaminergic systems. nih.gov

Table 1: Binding Affinities (Ki, nM) of AMN082 and its Metabolite (Met-1) at Monoamine Transporters

| Compound | SERT | NET | DAT |

|---|---|---|---|

| AMN082 | >10,000 | 1385 | >10,000 |

| Met-1 | 323 | 3410 | 3020 |

Data sourced from in vitro selectivity profiling studies. nih.gov

Interaction with α1-Adrenergic Receptors

In broad radioligand displacement assays, AMN082 was screened against a panel of 30 different nervous system targets, which included a selection of adrenaline receptors. nih.gov At a concentration of 1 μM, AMN082 did not show any significant binding interaction with these receptors, suggesting a low affinity for targets such as α1-adrenergic receptors under these testing conditions. nih.gov

Preclinical Investigations of Amn082 Dihydrochloride in Animal Models

Behavioral Pharmacology Studies

AMN082 dihydrochloride (B599025), a selective allosteric agonist of the metabotropic glutamate (B1630785) receptor 7 (mGluR7), has been the subject of numerous preclinical investigations to characterize its profile of action on behavior. consensus.appnih.gov These studies in animal models have provided significant insights into its potential effects on affective states, cognitive processes, and fear-related memories.

The role of AMN082 in modulating emotional behaviors has been explored through various models of depression and anxiety, revealing a complex and sometimes context-dependent profile. While genetic ablation of its target receptor, mGluR7, has been associated with reduced anxiety and antidepressant-like phenotypes, the pharmacological action of AMN082 presents a more nuanced picture. uni-regensburg.desemanticscholar.org

AMN082 has demonstrated notable antidepressant-like activity in standard behavioral despair tests, which are widely used to screen for potential antidepressant efficacy. nih.govnih.gov In both the forced swim test (FST) and the tail suspension test (TST), administration of AMN082 has been shown to reduce immobility time in mice, an effect indicative of an antidepressant-like response. nih.govresearchgate.net

In studies using both C57BL/6j and CD1 mouse strains, AMN082 was effective in decreasing the duration of immobility in the FST and TST. nih.gov Similarly, in rats, AMN082 induced a dose-dependent reduction in immobility and an increase in active swimming behavior in the FST, without altering climbing behavior. nih.govresearchgate.net This specific effect on swimming is often interpreted as a potential link to serotonergic mechanisms. Further research supports this, suggesting that the antidepressant-like action of AMN082 is dependent on the activation of the serotonergic system. nih.gov The effects of AMN082 in these tests were reversed by the selective mGluR7 antagonist MMPIP, confirming the involvement of this specific receptor. nih.gov

The compound has also shown efficacy in other assays sensitive to antidepressants, such as the differential reinforcement of low rates of responding (DRL)-30 schedule. nih.gov The antidepressant-like effects of AMN082 are believed to be mediated, at least in part, by the modulation of AMPA and NMDA receptor activity. nih.gov

Table 1: Effects of AMN082 in Behavioral Despair Tests

| Test | Animal Model | Key Finding | Reference |

|---|---|---|---|

| Forced Swim Test (FST) | C57BL/6j and CD1 Mice | Reduced immobility time | nih.gov |

| Tail Suspension Test (TST) | C57BL/6j and CD1 Mice | Reduced immobility time | nih.gov |

| Forced Swim Test (FST) | Rats | Dose-dependent reduction in immobility; increased swimming | nih.govresearchgate.net |

| Tail Suspension Test (TST) | Mice | Antidepressant-like effect reversed by serotonin (B10506) depletion | nih.gov |

The effects of AMN082 on anxiety-related behaviors are less consistent than its antidepressant-like profile. Studies have reported a range of outcomes, from anxiolytic-like effects to no effect, and even anxiogenic-like (anxiety-promoting) responses depending on the specific animal model and experimental context.

In certain models, AMN082 has shown potential anxiolytic properties. For instance, it has been found to reduce anxiety-like behavior in rats undergoing withdrawal from ethanol (B145695) and morphine. consensus.app However, other studies report conflicting results. In a mouse model of neuropathic pain, AMN082 induced anxiety-like behavior by decreasing the preference for the open arms of the elevated plus maze (EPM). mdpi.com Conversely, in studies with Fmr1 knockout mice, a model for Fragile X syndrome, AMN082 did not appear to affect anxiety levels in the open field test. embopress.org This suggests that the baseline state of the animal (e.g., withdrawal, pain, genetic modification) may significantly influence the behavioral outcome of mGluR7 activation.

Table 2: Summary of AMN082 Effects on Anxiety-Related Behaviors

| Animal Model/Condition | Behavioral Test | Observed Effect | Reference |

|---|---|---|---|

| Rats in ethanol/morphine withdrawal | Not specified | Reduced anxiety-like behavior | consensus.app |

| Mice with mono-arthritic pain | Elevated Plus Maze (EPM) | Anxiogenic-like (decreased open-arm time) | mdpi.com |

The influence of AMN082 on cognitive functions such as learning and memory is another area of active preclinical investigation. The findings suggest that activating mGluR7 can have significant, though varying, impacts on memory formation and fear processing.

The effects of AMN082 on learning and memory appear to be highly dependent on the specific cognitive domain being tested and the animal model used. In a mouse model of Fragile X syndrome (Fmr1 KO mice), which is characterized by cognitive deficits, treatment with AMN082 was shown to improve learning and memory. embopress.orgnih.gov Similarly, in rats exposed to sevoflurane (B116992) postnatally, which can induce learning and memory disorders, AMN082 administration significantly improved these cognitive impairments. mdpi.com

In contrast, some research indicates that AMN082 may impair certain types of memory in neurologically typical animals. One study reported that AMN082 reduces long-term memory in mice. consensus.app This aligns with findings that genetic knockout of the mGluR7 receptor can lead to impairments in short-term and spatial working memory. semanticscholar.org

AMN082 has been shown to robustly modulate the processes of fear learning and memory extinction, primarily through its action in the amygdala, a brain region critical for fear processing. consensus.app

Systemic or direct administration of AMN082 into the amygdala impairs the acquisition of conditioned fear. consensus.app This has been demonstrated by reduced fear-potentiated startle and the blocking of Pavlovian fear learning. consensus.app The underlying mechanism is thought to be the inhibition of long-term potentiation (LTP) at synapses in the lateral amygdala, a cellular process believed to be essential for the formation of fear memories. consensus.app AMN082 has also been found to impair contextual fear memory in passive avoidance tasks. consensus.app

Regarding fear extinction—a form of new learning where the association between a conditioned stimulus and an aversive outcome is diminished—AMN082 appears to facilitate this process in amygdala-dependent tasks. consensus.appconsensus.app However, this effect can be complex and protocol-dependent. For example, AMN082 may enhance the retention of extinction learning between sessions while simultaneously attenuating the reduction of fear within a single extinction session. consensus.app In the context of social fear, AMN082 administered before extinction training was found to impair both the extinction process and its recall later on, suggesting a nuanced role that may differ between social and non-social fear paradigms. uni-regensburg.de

Table 3: Effects of AMN082 on Conditioned Fear

| Fear Process | Experimental Finding | Brain Region Implicated | Reference |

|---|---|---|---|

| Acquisition | Impairs acquisition of conditioned fear | Amygdala | consensus.app |

| Acquisition | Blocks Pavlovian fear learning | Amygdala | consensus.app |

| Extinction | Facilitates extinction of aversive memories | Amygdala | consensus.appconsensus.app |

| Extinction | Can impair social fear extinction and recall | Not specified | uni-regensburg.de |

Learning, Memory, and Cognition

Modulation of Conditioned Taste Aversion

AMN082 dihydrochloride has demonstrated complex effects on conditioned taste aversion (CTA) in animal models. Research indicates that higher doses of AMN082 can inhibit the acquisition of CTA. consensus.app Conversely, studies have also shown that AMN082 itself can act as an unconditioned stimulus to induce taste aversion. When administered after a conditioning trial, it has been observed to promote taste aversion, suggesting it can induce malaise-like effects. consensus.app

Systemic injections of AMN082 prior to conditioning have been found to decrease the acquisition of CTA in male Sprague-Dawley rats, indicating the involvement of the mGlu7 receptor in this learning process. nih.gov In one study, a 10 mg/kg dose of AMN082 was effective in producing a conditioned taste aversion when paired with saccharin. jddtonline.info However, a lower dose did not significantly affect the acquisition of CTA compared to a control group. jddtonline.info These findings suggest a dose-dependent role for AMN082 in the modulation of conditioned taste aversion, where it can both impair the learning of an aversion and, under certain conditions, serve as the aversive stimulus itself. consensus.appjddtonline.info

Table 1: Effects of AMN082 Dihydrochloride on Conditioned Taste Aversion

| Administration Timing | Effect on CTA | Observation | Supporting Evidence |

|---|---|---|---|

| Pre-conditioning | Inhibition of Acquisition | Decreased the learning of taste aversion. | Systemic injections prior to conditioning decreased CTA acquisition. nih.gov |

| Post-conditioning | Induction of Aversion | Served as an unconditioned stimulus to create a taste aversion. | Administration after an initial extinction trial attenuated the extinction rate of the aversion. consensus.app |

Effects on Fear-Potentiated Startle

Investigations into the effects of AMN082 dihydrochloride on fear-related behaviors have shown that it can modulate the acquisition and extinction of conditioned fear. Systemic or intra-amygdala administration of AMN082 has been found to impair the acquisition of conditioned fear, which is evidenced by a reduction in fear-potentiated startle responses. This suggests that the activation of the mGluR7 receptor can interfere with the processes of fear learning.

Furthermore, AMN082 has been shown to facilitate the extinction of amygdala-dependent fear conditioning. This indicates that beyond simply blocking the initial learning of fear, AMN082 may also promote the reduction of established fear responses. However, local injections of AMN082 into the medial prefrontal cortex did not show any effect on the expression and extinction of conditioned fear in mice, suggesting that its fear-modulating effects may be specific to certain brain regions like the amygdala. nih.gov

Table 2: Effects of AMN082 Dihydrochloride on Fear-Related Behaviors

| Behavioral Paradigm | Effect | Key Finding |

|---|---|---|

| Fear Acquisition | Impairment | Reduced fear-potentiated startle. |

| Fear Extinction | Facilitation | Promoted the reduction of learned fear responses. |

Substance-Related Behaviors

Preclinical studies in rat models have demonstrated that AMN082 dihydrochloride can significantly influence alcohol-seeking behaviors. Administration of AMN082 has been shown to decrease both ethanol consumption and preference in a two-bottle choice paradigm. nih.gov This effect appears to be specific to alcohol, as the compound did not affect total fluid intake or taste preference, nor did it alter spontaneous locomotor activity. nih.gov

The reduction in alcohol consumption and preference induced by AMN082 was reversed by the mGluR7 antagonist MMPIP, further supporting the specific role of the mGluR7 receptor in mediating these effects. nih.gov These findings suggest that the activation of mGluR7 by AMN082 specifically regulates alcohol drinking and preference, highlighting its potential as a pharmacological target for alcohol use disorders. nih.gov In mice, AMN082 also reduced the reinstatement of ethanol-induced conditioned place preference, further indicating its role in mitigating the rewarding effects of alcohol. researchgate.netyoutube.com

Table 3: Effects of AMN082 Dihydrochloride on Alcohol Consumption in Rats

| Parameter | Effect of AMN082 | Effect of MMPIP (mGluR7 Antagonist) |

|---|---|---|

| Ethanol Consumption | Decreased | Increased |

| Ethanol Preference | Decreased | Increased |

| Total Fluid Intake | No Effect | No Effect |

AMN082 dihydrochloride has been shown to effectively attenuate the development and expression of locomotor sensitization to both cocaine and morphine in mice. nih.govdntb.gov.uaembopress.org Pretreatment with AMN082 dose-dependently mitigated the gradual increase in locomotion that occurs with repeated administration of either cocaine or morphine. nih.govdntb.gov.ua This inhibitory effect was observed for both the induction phase and the expression of sensitization after a withdrawal period. nih.govdntb.gov.ua

Notably, lower doses of AMN082 were effective in this attenuation without affecting the acute hyperlocomotor effects of cocaine or morphine, nor did they impact the locomotion of naive mice. nih.govdntb.gov.uaembopress.org The inhibitory actions of AMN082 on sensitization were reversed by the selective mGluR7 antagonist MMPIP, confirming the involvement of the mGluR7 receptor in these processes. nih.govdntb.gov.ua AMN082 also demonstrated efficacy in inhibiting the reciprocal cross-sensitization between cocaine and morphine. nih.govdntb.gov.ua

Table 4: Attenuation of Drug-Induced Locomotor Sensitization by AMN082 Dihydrochloride

| Drug | Effect on Development of Sensitization | Effect on Expression of Sensitization | Cross-Sensitization |

|---|---|---|---|

| Cocaine | Attenuated | Attenuated | Inhibited (with Morphine) |

| Morphine | Attenuated | Attenuated | Inhibited (with Cocaine) |

Motor System Modulation

AMN082 dihydrochloride has demonstrated efficacy in modulating motor deficits in animal models of Parkinson's disease. Specifically, research has shown that AMN082 can reduce haloperidol-induced catalepsy in rats. Systemic administration of AMN082 was found to decrease the cataleptic state induced by the dopamine (B1211576) antagonist haloperidol.

Further investigation revealed that local administration of AMN082 into the striatum or the substantia nigra pars reticulata also significantly diminished catalepsy. These findings suggest that the activation of mGluR7 receptors in these key motor-related brain regions contributes to the anti-cataleptic effects of AMN082. This highlights the potential of targeting the mGluR7 receptor for alleviating motor symptoms associated with dopamine system dysfunction.

Inhibition of Apomorphine-Induced Circling in Parkinson's Disease Models

In preclinical rodent models of Parkinson's disease, the selective metabotropic glutamate receptor 7 (mGluR7) agonist, AMN082 dihydrochloride, has demonstrated potential antiparkinsonian-like effects. Specifically, in a unilateral 6-hydroxydopamine (6-OHDA)-lesioned rat model, a standard paradigm for studying Parkinson's disease, AMN082 was shown to reduce apomorphine-induced rotations. nih.gov This model mimics the dopamine depletion observed in Parkinson's disease, and the circling behavior induced by the dopamine agonist apomorphine (B128758) is a key measure of motor asymmetry and the effects of potential therapeutic agents.

The administration of AMN082 was found to dose-dependently decrease this circling behavior, suggesting a modulatory role on motor function in a parkinsonian state. nih.gov These findings indicate that the activation of mGluR7 by AMN082 can influence motor dysfunction associated with reduced dopamine activity. nih.gov Further supporting its potential in modulating motor symptoms, other studies have shown that AMN082 can reverse haloperidol-induced catalepsy in rats, another common animal model used to screen for antiparkinsonian drugs. nih.govnih.gov

Spontaneous Locomotor Activity Modulation

The effects of AMN082 dihydrochloride on spontaneous locomotor activity in animal models have yielded varied results, suggesting a complex and potentially species-dependent influence. Several studies in mice have indicated that higher doses of AMN082 significantly decrease spontaneous locomotor activity. This hypo-locomotion has been suggested to be a result of off-target activity of the compound at these higher concentrations.

Conversely, research in rats has shown that AMN082, at doses that were effective in other behavioral paradigms, did not significantly alter spontaneous locomotor activity. For instance, one study found no differences in basal spontaneous locomotion in rats treated with AMN082 compared to a vehicle group. This contrasts with findings in mice where the same dose did reduce locomotor activity. These discrepancies may be attributable to pharmacokinetic differences between rats and mice.

The table below summarizes the findings from various studies on the effects of AMN082 on spontaneous locomotor activity.

| Animal Model | Effect on Locomotor Activity | Notes |

|---|---|---|

| Mice | Decreased | Effect observed at higher doses. |

| Rats | No significant effect | Contrasting findings compared to mice at similar doses. |

Sleep-Wake Cycle Regulation

The investigation into the effects of AMN082 dihydrochloride on the sleep-wake cycle has produced intriguing and somewhat conflicting results, indicating a complex role for the mGluR7 receptor in sleep regulation.

Studies in Wistar rats have shown that AMN082 can significantly alter the sleep-wake architecture. Lower doses of the compound were found to increase the total time spent in sleep. However, at a higher dose, the total time spent awake was increased, and the mean duration of wakefulness episodes was prolonged.

In contrast, other research has suggested that AMN082 may have a primary waking effect. One study reported that AMN082 elicited a cortical arousal, which was also observed in mGluR7 knockout mice, suggesting potential off-target effects contributing to its influence on wakefulness.

Detailed analysis of sleep stages reveals a nuanced impact of AMN082. In rats, lower to moderate doses were reported to increase the time spent in Slow Wave Sleep (SWS), particularly affecting Light SWS.

Conversely, the highest tested dose of AMN082 significantly reduced the time spent in Rapid Eye Movement (REM) sleep. This was accompanied by a decrease in the number of REM sleep episodes and their average duration. These findings suggest that the modulation of mGluR7 receptors by AMN082 can have differential effects on various sleep stages, potentially in a dose-dependent manner.

The following table outlines the observed effects of AMN082 on different sleep parameters.

| Sleep Parameter | Effect of Lower/Moderate Doses | Effect of Higher Doses |

|---|---|---|

| Total Sleep Time | Increased | Decreased (Increased Wakefulness) |

| Slow Wave Sleep (SWS) | Increased | Not specified |

| Rapid Eye Movement (REM) Sleep | Not specified | Decreased |

Stress Response Modulation

Preclinical studies have demonstrated that AMN082 dihydrochloride modulates the stress response by elevating plasma levels of key stress hormones. Oral administration of AMN082 in mice was shown to induce a dose-dependent increase in plasma corticosterone (B1669441). nih.gov

This effect was confirmed to be mediated by the mGluR7 receptor, as the increase in corticosterone was observed in wild-type mice but not in mGluR7-deficient mice. nih.gov Similarly, AMN082 was found to increase plasma adrenocorticotropic hormone (ACTH) levels in wild-type mice, with no such effect in their mGluR7-deficient counterparts. nih.gov This demonstrates a direct interaction of AMN082 with mGluR7 to produce these physiological effects. nih.gov

The table below presents the data on the elevation of plasma stress hormones following AMN082 administration.

| Hormone | Animal Model | Effect of AMN082 | Mechanism |

|---|---|---|---|

| Corticosterone | Mice | Dose-dependent increase (approx. 200% of vehicle control at 6 mg/kg) | mGluR7-dependent |

| ACTH | Mice | Increased to a similar relative level as corticosterone | mGluR7-dependent |

Dysregulation of Hypothalamic-Pituitary-Adrenal (HPA) Axis

Investigations in animal models reveal that AMN082 dihydrochloride, a selective allosteric agonist for the metabotropic glutamate receptor 7 (mGluR7), modulates the Hypothalamic-Pituitary-Adrenal (HPA) axis, the body's primary neuroendocrine stress response system. Studies have shown that oral administration of AMN082 leads to a dose-dependent increase in plasma levels of key stress hormones, corticosterone and adrenocorticotropic hormone (ACTH). nih.gov This effect is directly mediated by the mGluR7 receptor. In experiments comparing wild-type mice with mGluR7-deficient (mGluR7-/-) mice, AMN082 administration elicited a significant, approximately 200% increase in plasma corticosterone in wild-type animals. nih.gov Conversely, this elevation in stress hormones was absent in the mGluR7-deficient mice, demonstrating that the compound's interaction with mGluR7 is essential for this physiological response. nih.gov The elevation of both corticosterone and ACTH occurs in an mGluR7-dependent manner, underscoring the receptor's role in modulating the HPA axis. nih.govnih.gov

| Hormone | Animal Model | Effect of AMN082 Administration | Dependency |

|---|---|---|---|

| Corticosterone | Wild-Type Mice (C57BL/6) | Dose-dependent increase (~200% elevation) | mGluR7-dependent |

| Corticosterone | mGluR7-deficient Mice | No significant increase observed | mGluR7-dependent |

| ACTH (Corticotropin) | Wild-Type Mice | Increase observed | mGluR7-dependent |

| ACTH (Corticotropin) | mGluR7-deficient Mice | No significant increase observed | mGluR7-dependent |

Repetitive Behaviors

Preclinical studies using animal models of neurodevelopmental disorders have investigated the effect of AMN082 on repetitive behaviors. In the Fmr1 knockout (KO) mouse model, which is used to study Fragile X syndrome, animals exhibit increased repetitive behaviors. embopress.orgnih.gov One common method to assess this is the marble-burying test, where an increase in the number of buried marbles is interpreted as a manifestation of repetitive or compulsive-like behavior. Research has shown that Fmr1 KO mice bury significantly more marbles compared to their wild-type counterparts. embopress.org Administration of AMN082 was found to correct this behavior, significantly reducing the number of marbles buried by the Fmr1 KO mice. embopress.org This finding suggests that the activation of mGluR7 by AMN082 can effectively alleviate repetitive behaviors in this specific animal model. embopress.orgnih.gov

| Animal Model | Behavioral Test | Observed Phenotype (Untreated) | Effect of AMN082 Administration |

|---|---|---|---|

| Fmr1 KO Mice | Marble-Burying Test | Increased number of buried marbles | Significantly reduced marble-burying behavior |

| Wild-Type Mice | Marble-Burying Test | Baseline level of marble burying | No significant effect |

Seizure Susceptibility

The role of AMN082 in modulating neuronal excitability and seizure susceptibility has been a focus of preclinical research, particularly in genetic models of neurodevelopmental disorders.

In the Fmr1 KO mouse model of Fragile X syndrome, a condition associated with neuronal hyperexcitability, there is a heightened susceptibility to audiogenic seizures (AGS), which are seizures induced by loud sound. embopress.org Studies have demonstrated that activating mGluR7 with AMN082 can ameliorate this pathological hyperexcitability. embopress.orgnih.gov Following administration of AMN082, Fmr1 KO mice showed a significant reduction in their susceptibility to sound-induced seizures. embopress.org This suggests that the compound's modulation of the mGluR7 receptor leads to a reduction in the neuronal excitability that underlies this seizure phenotype. embopress.orgnih.gov

| Animal Model | Seizure Type | Observed Phenotype (Untreated) | Effect of AMN082 Administration |

|---|---|---|---|

| Fmr1 KO Mice | Audiogenic (Sound-Induced) | Increased susceptibility and incidence | Significant reduction in seizure susceptibility |

Neurobiological Mechanisms in Specific Brain Regions

Studies in the Nucleus Accumbens (NAc)

Research into the neurobiological mechanisms of AMN082 has identified specific effects within the nucleus accumbens (NAc), a brain region critical for motivation and reward. In vivo microdialysis studies in rats have shown that administration of AMN082 dose-dependently lowers the extracellular levels of gamma-aminobutyric acid (GABA) while simultaneously increasing extracellular glutamate levels in the NAc. Notably, the compound had no effect on extracellular dopamine levels in this region. These effects were confirmed to be mediated by mGluR7, as they were blocked by a group III mGluR antagonist. Further investigation suggested that the reduction in GABA originates from non-vesicular sources, while the increase in glutamate is action potential-dependent and derived from vesicular sources. The leading interpretation of these findings is that the increase in glutamate is a secondary effect resulting from the primary reduction in GABA, which in turn leads to a disinhibition of glutamate release.

| Neurotransmitter | Brain Region | Effect of AMN082 Administration | Proposed Mechanism |

|---|---|---|---|

| GABA | Nucleus Accumbens (NAc) | Dose-dependent decrease | Action on mGluR7 leading to reduced non-vesicular release |

| Glutamate | Nucleus Accumbens (NAc) | Dose-dependent increase | Secondary to GABA reduction, leading to disinhibition of vesicular release |

| Dopamine | Nucleus Accumbens (NAc) | No effect | mGluR7 does not appear to modulate dopamine release in this region |

Studies in the Amygdala (Basolateral Amygdala)

The basolateral amygdala (BLA) is a key brain structure involved in processing fear and anxiety. Investigations into the action of AMN082 within this region have revealed its role in modulating synaptic transmission. In in vitro studies using rat BLA slices, the application of AMN082 produced a concentration-dependent inhibition of glutamatergic synaptic transmission. This inhibitory effect was notably dependent on the frequency of stimulation, being observed at higher frequencies but not at very low frequencies. This suggests that mGluR7 activation by AMN082 has a unique role in regulating neuronal activity under conditions of high synaptic traffic in the BLA. These findings indicate that AMN082 acts on mGluR7 receptors to inhibit afferent glutamatergic signals into the basolateral amygdala.

| Brain Region | Neurotransmitter System | Effect of AMN082 Application | Functional Implication |

|---|---|---|---|

| Basolateral Amygdala (BLA) | Glutamatergic | Concentration-dependent inhibition of synaptic transmission | Modulation of high-frequency neuronal activity |

Studies in the Hippocampus (CA3 region)

Research in animal models has demonstrated the activity of AMN082 dihydrochloride, a selective metabotropic glutamate receptor 7 (mGluR7) agonist, in the CA3 region of the hippocampus. In studies involving rats, the administration of AMN082 into the CA3 region has been shown to modulate the activity of neurons in response to pain. Specifically, for pain-excited neurons, AMN082 increased their firing rate and shortened their response time. Conversely, for pain-inhibited neurons, the compound decreased their firing rate and prolonged their inhibitory response.

Further investigations in a mouse model of Fragile X syndrome revealed that AMN082 represses elevated protein synthesis in the hippocampus. frontiersin.orgnih.govembopress.orgembopress.org This effect is mediated through the inhibition of the ERK1/2 and eIF4E signaling pathways. frontiersin.orgnih.govembopress.orgembopress.org The study also indicated that treatment with AMN082 leads to a reduction in neuronal excitability within the hippocampus. frontiersin.orgnih.govembopress.orgembopress.org

Table 1: Effects of AMN082 on Neuronal Activity in the Hippocampal CA3 Region of Rats

| Neuron Type | Effect of AMN082 Administration |

| Pain-Excited Neurons | Increased firing rate, shortened response time |

| Pain-Inhibited Neurons | Decreased firing rate, prolonged inhibitory response |

Table 2: Molecular Effects of AMN082 in the Hippocampus of a Fragile X Syndrome Mouse Model

| Molecular Target/Process | Observed Effect of AMN082 |

| Protein Synthesis | Repression |

| ERK1/2 Phosphorylation | Inhibition |

| eIF4E Phosphorylation | Inhibition |

| Neuronal Excitability | Reduction |

Studies in the Periaqueductal Gray (PAG)

In the ventrolateral periaqueductal gray (VLPAG), preclinical studies have shown that AMN082 modulates nociceptive pathways. When administered directly into the VLPAG of rats, AMN082 was found to facilitate nociception. nih.gov This was associated with an increased activity of "pronociceptive" ON cells and an inhibition of "antinociceptive" OFF cells located in the rostral ventromedial medulla (RVM). nih.govnih.gov

Furthermore, perfusion of AMN082 in the VLPAG resulted in a decrease in the thermoceptive threshold. nih.govuni.lu The study also observed a reduction in the extracellular levels of both glutamate and GABA in the PAG following AMN082 administration. nih.govuni.lu

Table 3: Effects of AMN082 Administration in the Ventrolateral Periaqueductal Gray (VLPAG) of Rats

| Parameter | Effect of AMN082 |

| Nociception | Facilitation |

| RVM ON Cell Activity | Increased |

| RVM OFF Cell Activity | Inhibited |

| Thermoceptive Threshold | Decreased |

| PAG Glutamate Levels | Decreased |

| PAG GABA Levels | Decreased |

Effects in the Prefrontal Cortex

Investigations into the role of mGluR7 in the medial prefrontal cortex (mPFC) have utilized local injections of AMN082 to probe its effects on fear conditioning in mice. In a study examining the extinction of conditioned fear, AMN082 was injected directly into the mPFC. The results of this experiment indicated that the local administration of AMN082 into the medial prefrontal cortex had no discernible effect on the expression and extinction of conditioned fear. dntb.gov.ua

Neuroprotective and Developmental Roles of Amn082 Dihydrochloride

Effects on Neural Progenitor Cells (NPCs)

The influence of AMN082 dihydrochloride (B599025) on the fate of neural progenitor cells (NPCs), the self-renewing, multipotent cells that generate neurons and glial cells, presents a complex and context-dependent picture. Research has yielded seemingly contrasting results, suggesting that the compound's effects on NPC proliferation and differentiation may be contingent on various factors, including the specific population of NPCs and the experimental conditions.

Promotion of NPC Proliferation

Some evidence suggests that the activation of mGluR7, the target of AMN082, can foster the proliferation of NPCs. This proliferative effect is crucial for expanding the pool of progenitor cells available for subsequent differentiation into mature neural cell types. However, other studies have reported an anti-proliferative effect of mGluR7 activation in different contexts. For instance, one study found that activation of mGluR7 inhibits the proliferation of human neural stem/progenitor cells derived from the ventral mesencephalon. This discrepancy highlights the nuanced role of mGluR7 signaling in regulating the cell cycle of NPCs, which may vary depending on the origin and developmental stage of the cells. A 2019 study on human embryonic neural stem cells indicated that overexpression of mGluR7 promoted proliferation by increasing cell viability and the diameter of neurospheres embopress.org. This effect was associated with an upregulation of Ki-67, a marker for proliferation, and a progression of the cell cycle from the G0/G1 phase to the S phase embopress.org.

Induction of NPC Differentiation into Neurons

The differentiation of NPCs into neurons is a critical step in neurogenesis. Research has explored the potential of AMN082 to influence this process. While some studies point towards a role for mGluR7 activation in promoting neuronal differentiation, other findings suggest a different fate for NPCs upon treatment. Specifically, research on human neural stem/progenitor cells from the ventral mesencephalon demonstrated that selective activation of mGluR7 resulted in a significant shift towards an astrocyte cell fate. This suggests that in certain NPC populations, AMN082 may favor gliogenesis over neurogenesis. The precise mechanisms that dictate this lineage commitment remain an active area of investigation.

Context of Brain Injury and Repair

AMN082 dihydrochloride has shown considerable promise as a neuroprotective agent in preclinical models of acute brain injury. Its mechanism of action in these contexts often involves the modulation of glutamate (B1630785) receptor-associated signaling and the mitigation of neuronal apoptosis.

Neuroprotective Effects in Traumatic Brain Injury Models

In animal models of traumatic brain injury (TBI), AMN082 has been shown to ameliorate secondary injury cascades that contribute to neuronal death and functional deficits. Administration of AMN082 in rats following TBI led to a reduction in neuronal apoptosis in the pericontusional cortex nih.govnih.gov. The neuroprotective effects in TBI models are attributed to the attenuation of glutamate receptor-associated nitrosative stress nih.gov. Furthermore, treatment with AMN082 was associated with improved functional outcomes nih.gov. A study demonstrated that AMN082-treated rats had a lower intracranial pressure and higher cerebral perfusion pressure after TBI nih.gov. The therapy also significantly improved TBI-induced motor deficits and reduced the increase in infarct volume nih.gov.

Neuroprotective Effects of AMN082 in a Rat Model of Traumatic Brain Injury

| Parameter | Effect of AMN082 Treatment | Reference |

|---|---|---|

| Neuronal Apoptosis | Decreased | nih.govnih.gov |

| Nitrosative Stress | Attenuated | nih.gov |

| Infarct Volume | Reduced | nih.gov |

| Motor Deficits | Improved | nih.gov |

| Intracranial Pressure | Lowered | nih.gov |

| Cerebral Perfusion Pressure | Increased | nih.gov |

Neuroprotection against Sevoflurane-Induced Neurotoxicity

Sevoflurane (B116992), a common general anesthetic, has been associated with neurotoxicity, particularly in the developing brain. AMN082 has been investigated as a potential agent to counteract these detrimental effects. Studies have shown that AMN082 can protect the immature brain from sevoflurane-induced neurotoxicity uni.lunih.gov. The protective mechanism involves the mitigation of apoptosis. In vitro studies demonstrated that AMN082 contributed to the relief of sevoflurane-induced apoptosis in hippocampal cultures uni.lunih.gov. In vivo, AMN082 treatment mitigated the sevoflurane-induced decrease in the anti-apoptotic protein Bcl-2 and the increase in the pro-apoptotic proteins caspase-3 and Bax uni.lunih.gov. The ERK1/2 MAP kinase signaling pathway appears to be a key player in this neuroprotective effect. Sevoflurane treatment was found to suppress the phosphorylation of ERK1/2, and this effect was restored by AMN082 uni.lunih.gov. The neuroprotective effects of AMN082 against sevoflurane neurotoxicity were abolished by an inhibitor of MEK, an upstream activator of ERK1/2 uni.lunih.gov. While sevoflurane exposure also led to an increase in phosphorylated JNK, an inhibitor of JNK did not attenuate the induced apoptosis uni.lunih.gov. The levels of total and phosphorylated p38 remained unchanged uni.lunih.gov.

AMN082's Impact on Key Molecules in Sevoflurane-Induced Neurotoxicity

| Molecule/Pathway | Effect of Sevoflurane | Effect of AMN082 Treatment | Reference |

|---|---|---|---|

| Bcl-2 (anti-apoptotic) | Decrease | Mitigated Decrease | uni.lunih.gov |

| Caspase-3 (pro-apoptotic) | Increase | Mitigated Increase | uni.lunih.gov |

| Bax (pro-apoptotic) | Increase | Mitigated Increase | uni.lunih.gov |

| Phospho-ERK1/2 | Suppression | Restored | uni.lunih.gov |

| Phospho-JNK | Increase | No significant change in apoptosis | uni.lunih.gov |

| Phospho-p38 | Unchanged | Unchanged | uni.lunih.gov |

Implications for Astrocyte Survival

Recent scientific investigations have highlighted the significant role of AMN082 dihydrochloride in promoting the survival of astrocytes, a type of glial cell crucial for maintaining brain homeostasis and protecting neurons. frontiersin.org The activation of the metabotropic glutamate receptor 7 (mGluR7) by AMN082 has been identified as a key mechanism in conferring these protective effects on glial cells. nih.gov

Research has demonstrated that AMN082 can effectively reduce damage to glial cells caused by harmful stimuli. nih.gov Studies utilizing cell cultures have shown that AMN082 attenuates astrocyte damage induced by agents such as staurosporine (B1682477) and doxorubicin (B1662922). nih.gov This protective action is dependent on the presence and activation of mGluR7. nih.gov

The pro-survival effect of AMN082 on astrocytes is linked to a reduction in DNA fragmentation, a hallmark of apoptosis or programmed cell death. nih.gov Interestingly, this glioprotective mechanism appears to operate without involving the inhibition of caspase-3, a key enzyme in the apoptotic cascade. nih.gov

Further investigation into the molecular pathways underlying this protective effect has revealed the involvement of the PI3K/Akt and MAPK/ERK1/2 signaling pathways. nih.gov The protective effects of AMN082 on astrocytes were blocked when inhibitors of these pathways were introduced, indicating their critical role in the AMN082-mediated survival mechanism. nih.gov

The significance of mGluR7 in astrocyte survival is further underscored by findings in mGluR7-deficient glial cells. These cells exhibited greater vulnerability to damage from staurosporine and doxorubicin compared to their normal counterparts, confirming the pro-survival role of this receptor in glia. nih.gov

The following table summarizes key findings from research on AMN082 and astrocyte survival:

Research Findings on AMN082 and Astrocyte Survival| Finding | Experimental Model | Key Implication | Reference |

|---|---|---|---|

| AMN082 attenuates glial cell damage. | Glia cell cultures exposed to staurosporine and doxorubicin. | AMN082 has a direct protective effect on astrocytes against toxic insults. | nih.gov |

| Glioprotection is mGluR7-dependent. | Comparative studies in mGluR7+/+ and mGluR7-/- mice. | The protective effects of AMN082 are mediated through the mGluR7 receptor. | nih.gov |

| Protection is associated with decreased DNA fragmentation. | Analysis of glial cells treated with AMN082 and damaging agents. | AMN082 promotes cell survival by reducing a key indicator of apoptosis. | nih.gov |

Research Methodologies and Considerations for Amn082 Dihydrochloride

In Vitro Experimental Paradigms

In vitro studies form the foundation of our understanding of AMN082's mechanism of action, providing a controlled environment to dissect its molecular interactions with mGluR7.

Use of Recombinant Cells Expressing mGluR7

A primary method for characterizing AMN082 involves the use of non-neuronal cell lines, such as Chinese Hamster Ovary (CHO) cells, that have been genetically modified to express specific human mGluR subtypes. nih.gov In CHO cells stably expressing human mGluR7b, AMN082 demonstrated potent agonist activity by eliciting a concentration-dependent inhibition of forskolin-stimulated cyclic AMP (cAMP) accumulation. nih.gov This effect indicates a successful coupling of the receptor to the Gαi/o signaling pathway.

The potency of AMN082 in these recombinant cell systems is notable, with EC₅₀ values (the concentration required to elicit a half-maximal response) for inhibiting cAMP accumulation and stimulating GTPγS binding ranging from 64 to 290 nM. medchemexpress.comembopress.org The efficacy of AMN082 was found to be comparable to the orthosteric group III mGluR agonist L-AP4 and superior to the endogenous ligand, L-glutamate. nih.govnih.gov Crucially, these studies also established the selectivity of AMN082, as it failed to produce significant activating or inhibitory effects at other mGluR subtypes (mGluR1b, 2, 3, 4, 5a, 6, and 8a) at concentrations up to 10 μM. nih.gov

| Assay Type | Cell Line | Measured Effect | AMN082 Potency (EC₅₀) | Efficacy Comparison |

| cAMP Accumulation | CHO cells expressing h-mGluR7b | Inhibition | 64 ± 32 nM | Comparable to L-AP4; Superior to L-glutamate |

| GTPγS Binding | Mammalian cells expressing mGluR7 | Stimulation | 64 - 290 nM | Comparable to L-AP4; Superior to L-glutamate |

Membrane-Based Assays

To further pinpoint the interaction of AMN082 with the receptor-G protein complex, membrane-based assays are employed. The guanosine (B1672433) 5'-O-(γ-thio)triphosphate (GTPγS) binding assay is a key example. This assay measures the activation of G proteins upon receptor stimulation in isolated cell membranes. Studies using membranes from CHO cells expressing mGluR7b showed that AMN082 stimulates GTPγS binding, confirming its role as an agonist that promotes G protein activation. nih.govnih.gov

These membrane-based paradigms were also critical for confirming the selectivity of AMN082. The compound elicited little to no stimulating effects on membranes prepared from cells expressing other mGluR subtypes, including mGluR2, mGluR3, mGluR4, mGluR6, or mGluR8a, reinforcing its selective profile for mGluR7. nih.gov

Primary Neuronal Culture Studies

Moving from recombinant systems to a more physiologically relevant context, primary neuronal cultures are utilized to study the effects of AMN082 on native neurons. In primary cortical and hippocampal neuronal cultures, AMN082 has been shown to exert neuroprotective effects against excitotoxic and ischemic insults. Specifically, it attenuated neuronal cell damage induced by kainate and oxygen-glucose deprivation. uni-regensburg.de The mGluR7-dependent nature of this protection was confirmed by demonstrating that the neuroprotective effects of AMN082 were reversed by the selective mGluR7 antagonist, MMPIP. uni-regensburg.de

More recent studies using primary cortical neuron cultures from both wild-type and Fmr1 knockout (KO) mice—a model for Fragile X syndrome—found that AMN082 significantly reduces protein synthesis. embopress.orgnih.gov This effect was observed in neurons from both genotypes, suggesting the mechanism of translational control is independent of the FMRP protein. embopress.orgnih.gov

Chimeric Receptor Studies

To identify the binding site of AMN082, researchers have utilized chimeric receptors, which are engineered proteins constructed from domains of different parent receptors. By creating chimeras between mGluR7 and mGluR6 (a receptor subtype unresponsive to AMN082), studies were able to localize the binding site of AMN082 to the transmembrane (heptahelical) domain of mGluR7. nih.govnih.gov This finding was crucial in classifying AMN082 as an allosteric agonist, as it acts at a site distinct from the extracellular orthosteric site where L-glutamate binds. nih.govnih.gov This allosteric mechanism means that AMN082 has little to no effect on the potency of orthosteric ligands. nih.govnih.gov

In Vivo Experimental Paradigms

In vivo experiments are essential to confirm that the molecular actions of AMN082 observed in vitro translate to physiological effects in a whole organism and to verify that these effects are specifically mediated by mGluR7.

Utilization of Wild-Type and mGluR7 Knockout Animal Models

The most definitive method for confirming the mGluR7-dependency of AMN082's in vivo effects is the use of mGluR7 knockout (mGluR7⁻/⁻) mice alongside their wild-type (mGluR7⁺/⁺) littermates. This comparative approach allows researchers to distinguish between on-target effects (present in wild-type but absent in knockout mice) and potential off-target effects (present in both genotypes). nih.gov

A key finding from these studies is the role of mGluR7 in the stress response. Oral administration of AMN082 was shown to elevate plasma levels of the stress hormones corticosterone (B1669441) and corticotropin (B344483) (ACTH) in wild-type mice. nih.gov This effect was completely absent in mGluR7⁻/⁻ mice, providing direct evidence that AMN082 modulates the hypothalamic-pituitary-adrenal (HPA) axis via a direct interaction with mGluR7. nih.gov Similarly, the ability of AMN082 to reduce excessive protein synthesis in the hippocampus was confirmed to be mGluR7-specific, as the effect was not observed in mGluR7 KO mice. embopress.org

Conversely, some studies have identified effects of AMN082 that are not dependent on mGluR7. For instance, AMN082 was found to induce wakefulness and hypothermia in both wild-type and mGluR7⁻/⁻ mice, suggesting these particular actions are mediated by an off-target mechanism. nih.gov

| Experimental Model | AMN082-Induced Effect | Observation in Wild-Type (mGluR7⁺/⁺) Mice | Observation in mGluR7 Knockout (mGluR7⁻/⁻) Mice | Conclusion |

| Stress Response | Increased plasma corticosterone & ACTH | Significant increase (~200%) | No increase | mGluR7-dependent |

| Protein Synthesis | Reduced hippocampal protein synthesis | Significant reduction | No significant effect | mGluR7-dependent |

| Alcohol Consumption | Reduced ethanol (B145695) consumption | Significant reduction | N/A (Knockouts show increased baseline consumption) | Implicates mGluR7 in alcohol preference researchgate.net |

| Sleep/Wake Cycle | Increased wakefulness & hypothermia | Effect observed | Effect observed | Off-target effect |

These comparative studies are crucial for validating AMN082 as a specific tool for probing mGluR7 function and for correctly interpreting the physiological outcomes of its administration.

Techniques for Assessing Behavioral Outcomes

The behavioral effects of AMN082 dihydrochloride (B599025) are evaluated in preclinical rodent models using a variety of established techniques. These assessments aim to characterize the compound's influence on complex behaviors relevant to neuropsychiatric and neurological disorders.